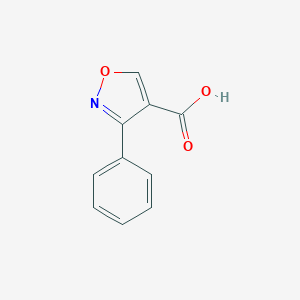

3-Phenyl-4-isoxazolecarboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKVGVRLYVFVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80522396 | |

| Record name | 3-Phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18718-84-8 | |

| Record name | 3-Phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80522396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Isoxazole Scaffold

An In-Depth Technical Guide to the Synthesis of 3-Phenyl-4-isoxazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring system is a prominent structural motif in medicinal chemistry, valued for its ability to participate in a range of biological interactions.[1] As a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, the isoxazole core is a versatile scaffold found in numerous FDA-approved drugs, including the anti-inflammatory agent parecoxib and the immunosuppressant leflunomide.[1] this compound, in particular, serves as a crucial building block for more complex molecules, including intermediates for penicillin synthesis and various isoxazolopyridone derivatives.[2] Its derivatives have been investigated for a wide array of pharmacological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.[1][3]

This guide provides a detailed, field-proven protocol for the synthesis of this compound, focusing on a robust and widely applicable two-step approach. The narrative emphasizes the chemical principles and experimental rationale that underpin the synthetic strategy, offering insights beyond a mere recitation of steps.

Core Synthesis Strategy: A Two-Step Cyclocondensation and Hydrolysis Approach

The most common and reliable pathway to this compound involves the initial construction of the isoxazole ring, followed by the unmasking of the carboxylic acid functionality. This strategy can be broken down into two primary stages:

-

Cyclocondensation: The formation of the isoxazole heterocycle is typically achieved through the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[4] This reaction is a classic example of heterocyclic synthesis, providing a direct route to the core scaffold.

-

Hydrolysis: The carboxylic acid group is often introduced in a protected form, commonly as an ethyl ester. The final step, therefore, involves the hydrolysis of this ester to yield the target this compound.

This approach offers high regioselectivity and generally proceeds with good yields, making it suitable for both laboratory-scale synthesis and potential scale-up operations.[5]

Workflow for the Synthesis of this compound

Caption: Overall workflow for the two-step synthesis of this compound.

Mechanistic Insights: The Chemistry of Isoxazole Formation

The cornerstone of this synthesis is the cyclocondensation reaction between a β-dicarbonyl compound and hydroxylamine.[4] Understanding the mechanism provides insight into the reaction's regioselectivity and the factors influencing its efficiency.

The reaction proceeds through the following key steps:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.

-

Imine/Oxime Formation: This initial attack is followed by dehydration to form an imine (or more specifically, an oxime) intermediate.

-

Intramolecular Cyclization: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl group.

-

Final Dehydration: A subsequent loss of a water molecule from the cyclic intermediate results in the formation of the stable, aromatic isoxazole ring.[4][6]

The regioselectivity of the initial attack by hydroxylamine can sometimes lead to the formation of isomeric products (e.g., 5-isoxazolones).[7] However, careful control of reaction parameters such as temperature and pH can significantly favor the desired 3-substituted isoxazole.[7] Low temperatures, for instance, are often employed to enhance selectivity.[8][9][10]

Mechanism of Isoxazole Ring Formation

Caption: Simplified mechanism of isoxazole formation from a β-dicarbonyl and hydroxylamine.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the preparation of substituted isoxazoles and their subsequent hydrolysis.[1][11]

Part 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

This step involves the cyclocondensation of an appropriate β-ketoester with hydroxylamine hydrochloride.

Materials and Reagents:

-

Ethyl 2-benzoyl-3-oxobutanoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium acetate (1.1 equivalents) in a mixture of ethanol and water.

-

To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and stir until fully dissolved.

-

Add ethyl 2-benzoyl-3-oxobutanoate (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add cold deionized water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 5-methyl-3-phenylisoxazole-4-carboxylate as a solid.[12]

Part 2: Hydrolysis to this compound

This is a standard saponification reaction to convert the ethyl ester into the desired carboxylic acid.

Materials and Reagents:

-

Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve the ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (1.0 equivalent) from Part 1 in ethanol.

-

Add an aqueous solution of sodium hydroxide (2.0-3.0 equivalents, typically 10% w/v).

-

Heat the mixture to reflux (approximately 70-80 °C) for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.[11]

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH reaches 2-3. A precipitate will form.[5]

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Dry the product under vacuum to yield this compound. The purity can be assessed by melting point determination and spectroscopic methods (NMR, IR).

Quantitative Data and Yields

The efficiency of this synthesis is dependent on careful control of reaction conditions. The following table provides typical quantitative parameters for this synthetic route.

| Parameter | Step 1: Ester Synthesis | Step 2: Hydrolysis |

| Key Reagents | Ethyl 2-benzoyl-3-oxobutanoate, NH₂OH·HCl | Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, NaOH |

| Stoichiometry | 1.0 : 1.1 (Ketoester : Hydroxylamine) | 1.0 : 2.5 (Ester : Base) |

| Solvent | Ethanol/Water | Ethanol/Water |

| Temperature | 80-90 °C (Reflux) | 70-80 °C (Reflux) |

| Reaction Time | 4-6 hours | 2-4 hours |

| Typical Yield | 75-85% | 85-95% |

Conclusion and Broader Impact

The synthesis of this compound via cyclocondensation and subsequent hydrolysis represents a reliable and well-understood pathway to a valuable chemical intermediate. The principles outlined in this guide—nucleophilic attack, cyclization, and functional group manipulation—are fundamental to the broader field of heterocyclic chemistry. For professionals in drug discovery and development, a mastery of such protocols is essential for the creation of novel molecular entities with therapeutic potential. The isoxazole scaffold, made accessible through syntheses like the one detailed here, continues to be a fertile ground for the development of new medicines.[1][3]

References

-

J-Stage. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. Available from: [Link]

-

ResearchGate. Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... Available from: [Link]

-

Agricultural Chemical Society of Japan. Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine. Available from: [Link]

-

ResearchGate. Synthesis and synthetic utility of 3-isoxazolols | Request PDF. Available from: [Link]

-

ResearchGate. Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. Available from: [Link]

-

Scribd. Synthesis of 3-Hydroxyisoxazoles. Available from: [Link]

-

National Institutes of Health. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available from: [Link]

-

National Institutes of Health. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

-

YouTube. synthesis of isoxazoles. Available from: [Link]

- Google Patents. Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

-

MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link]

-

ResearchGate. Mechanism of formation of isoxazole‐5‐carboxamides 6. Available from: [Link]

- Google Patents. Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

-

NanoBioLetters. Construction of Isoxazole ring: An Overview. Available from: [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Available from: [Link]

-

National Institutes of Health. Ethyl 5-methyl-3-phenyl-isoxazole-4-carboxylate. Available from: [Link]

-

MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

-

National Institutes of Health. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from: [Link]

-

PrepChem.com. Synthesis of (e) (±)-3-Dodecyl-α-phenyl-5-isoxazole acetic acid. Available from: [Link]

-

National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

-

National Institutes of Health. Synthesis and Cytotoxicity of Substituted Ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. Available from: [Link]

-

ResearchGate. (PDF) Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Available from: [Link]

-

ChemSynthesis. ethyl 5-phenyl-4-isoxazolecarboxylate. Available from: [Link]

-

ResearchGate. A General Synthesis of 4-Isoxazolecarboxylic Esters: Ethyl 3-Ethyl-5-Methyl-4-Isoxazolecarboxylate | Request PDF. Available from: [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methyl-3-phenylisoxazol-4-carbonsäure 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine [jstage.jst.go.jp]

- 9. tandfonline.com [tandfonline.com]

- 10. scribd.com [scribd.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Phenyl-4-isoxazolecarboxylic Acid: An In-depth Technical Guide

This guide provides a detailed technical overview of the spectroscopic methods used to characterize 3-Phenyl-4-isoxazolecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in drug development, precise structural elucidation is paramount. This document synthesizes data from closely related analogs and foundational spectroscopic principles to present a comprehensive characterization workflow, emphasizing the "why" behind experimental choices to ensure robust and reliable results.

Introduction to this compound and its Structural Significance

This compound belongs to the isoxazole class of heterocyclic compounds. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is found in a variety of pharmacologically active compounds, including antibiotics and anti-inflammatory agents. The specific substitution pattern of a phenyl group at the 3-position and a carboxylic acid at the 4-position creates a unique electronic and steric environment that dictates its chemical reactivity and biological activity. Accurate spectroscopic characterization is the cornerstone of understanding its structure-activity relationship (SAR) and ensuring its purity and identity in drug discovery pipelines.

This guide will walk through the primary spectroscopic techniques for elucidating the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, we can deduce the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring atoms. For this compound, we expect to see signals corresponding to the isoxazole ring proton, the protons of the phenyl group, and the acidic proton of the carboxylic acid.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton, which might exchange with residual water in other solvents.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Anticipated ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Inferred From |

| Isoxazole H-5 | ~9.0 | Singlet (s) | The isoxazole proton in the ethyl ester analog appears at 9.01 ppm[1]. |

| Phenyl H (ortho) | ~7.8 | Multiplet (m) | Aromatic protons in the ethyl ester analog appear between 7.75-7.79 ppm[1]. |

| Phenyl H (meta, para) | ~7.5 | Multiplet (m) | Aromatic protons in the ethyl ester analog appear between 7.45-7.50 ppm[1]. |

| Carboxylic Acid OH | ~10-13 | Broad Singlet (br s) | The acidic proton of a carboxylic acid is typically downfield and often broad.[2] |

Causality of Experimental Choices: The use of a high-field NMR (≥400 MHz) is essential for resolving the multiplets in the aromatic region of the phenyl group, providing a clearer picture of the substitution pattern.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Anticipated ¹³C NMR Spectral Data:

Similar to the ¹H NMR, the expected ¹³C NMR spectrum is inferred from Ethyl 3-phenylisoxazole-4-carboxylate [1]. The key differences will be the absence of the ethyl carbon signals and a characteristic shift for the carboxylic acid carbonyl carbon.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Inferred From |

| Carboxylic Acid C=O | ~165-170 | The carbonyl of the ethyl ester is at 161.3 ppm[1]. Carboxylic acid carbonyls are typically slightly more downfield. |

| Isoxazole C-5 | ~164 | The C-5 carbon in the ethyl ester is at 164.1 ppm[1]. |

| Isoxazole C-3 | ~161 | The C-3 carbon in the ethyl ester is at 160.9 ppm[1]. |

| Phenyl C (para) | ~130 | Aromatic carbon shifts in the ethyl ester range from 127-131 ppm[1]. |

| Phenyl C (ortho/meta) | ~127-129 | Aromatic carbon shifts in the ethyl ester range from 127-131 ppm[1]. |

| Isoxazole C-4 | ~113 | The C-4 carbon in the ethyl ester is at 113.1 ppm[1]. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Key IR Absorptions for this compound:

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | The very broad nature of this peak is due to hydrogen bonding and is a hallmark of a carboxylic acid.[2][3] |

| C-H Stretch (Aromatic) | 3100-3000 | Indicates the presence of C-H bonds on the phenyl and isoxazole rings.[3] |

| C=O Stretch (Carboxylic Acid) | 1760-1710 | A strong, sharp absorption characteristic of the carbonyl group. Conjugation with the isoxazole ring may shift this to the lower end of the range.[2] |

| C=C and C=N Stretches | 1600-1450 | These absorptions arise from the phenyl and isoxazole rings. |

Self-Validating System: The presence of both the very broad O-H stretch and the strong C=O stretch provides a high degree of confidence in the assignment of the carboxylic acid functional group.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition. Fragmentation patterns can also offer structural clues.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which can be run in either positive or negative ion mode.

-

Analysis: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is used to determine the accurate mass.

-

Data Interpretation: The molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) is identified to confirm the molecular weight.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₁₀H₇NO₃

-

Exact Mass: 189.0426

-

Molecular Weight: 189.17 g/mol

In a high-resolution mass spectrum (HRMS), observing an ion with a mass-to-charge ratio (m/z) extremely close to the calculated exact mass for the protonated or deprotonated molecule would confirm the elemental formula. For example, the ethyl ester analog, C₁₂H₁₁NO₃, has a calculated [M+H]⁺ of 218.0811 and an observed value of 218.0810[1].

Potential Fragmentation: Common fragmentation pathways could include the loss of CO₂ (44 Da) from the carboxylic acid, or cleavage of the isoxazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the conjugated π-electron systems in a molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Expected UV-Vis Absorption: The conjugated system formed by the phenyl ring and the isoxazole ring is expected to show strong absorbance in the UV region. The exact position of the absorption maximum (λ_max) will be sensitive to the solvent used[4]. One might anticipate a primary absorption band around 250-280 nm, characteristic of such aromatic heterocyclic systems.

Overall Characterization Workflow

The comprehensive characterization of this compound follows a logical progression, where each technique provides a piece of the structural puzzle.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The multifaceted approach detailed in this guide, employing NMR, IR, MS, and UV-Vis spectroscopy, provides a robust framework for the complete structural elucidation of this compound. While direct experimental data for this specific molecule is sparse in published literature, a confident structural assignment can be achieved through careful analysis of closely related analogs and the application of fundamental spectroscopic principles. This self-validating system of complementary techniques ensures the scientific integrity required for applications in research and drug development.

References

-

Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3+2] cycloaddition. RSC Advances, 12(1), 1-18. Supporting Information. [Link]

-

Ibrahim, M. M., Al-Refa'i, M., Ayub, K., & Ali, B. F. (2016). Synthesis, Crystal Structure, and Spectroscopic and Theoretical Studies of Two New Pyrazoline Derivatives. Journal of Spectroscopy, 2016, 8547801. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

1H NMR and 13C NMR data for 3-Phenyl-4-isoxazolecarboxylic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Phenyl-4-isoxazolecarboxylic Acid

Introduction

This compound is a heterocyclic compound belonging to the isoxazole family, a class of five-membered aromatic rings containing adjacent nitrogen and oxygen atoms. Isoxazole derivatives are recognized as crucial scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their quality and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural analysis of organic molecules in solution. This guide provides a detailed technical overview of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound. As a senior application scientist, this document moves beyond a simple presentation of data, offering insights into the underlying principles, detailing a robust experimental protocol, and providing a thorough interpretation of the spectral features based on established principles and data from closely related analogues.

Part 1: Fundamental Principles of NMR in the Context of this compound

The chemical shifts (δ) observed in ¹H and ¹³C NMR spectra are exquisitely sensitive to the local electronic environment of each nucleus. In this compound, the distribution of electrons, and thus the chemical shifts, are primarily influenced by three key structural motifs: the isoxazole ring, the phenyl substituent, and the carboxylic acid group.

-

The Isoxazole Ring: As a heteroaromatic system, the isoxazole ring possesses a unique electronic character. The electronegative oxygen and nitrogen atoms induce significant deshielding effects on the ring's carbon and proton atoms. The proton at the 5-position (H-5), in particular, is expected to resonate at a very low field (high ppm value) due to the anisotropic effects of the ring currents and the inductive effects of the adjacent heteroatoms.[2]

-

The Phenyl Group: The protons and carbons of the phenyl ring at the 3-position will exhibit characteristic signals in the aromatic region of the spectra. The ortho-protons (adjacent to the isoxazole ring) are typically more deshielded than the meta- and para-protons due to their proximity to the heterocyclic system.

-

The Carboxylic Acid Group: The carboxylic acid moiety introduces two key features. The carbonyl carbon (C=O) is highly deshielded and appears far downfield in the ¹³C NMR spectrum (typically 160-180 ppm).[3] The acidic proton (-OH) is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature, typically appearing in the 10-13 ppm region in aprotic polar solvents like DMSO-d₆.[3]

Part 2: Recommended Experimental Protocol for NMR Data Acquisition

The quality and reliability of NMR data are directly dependent on a meticulously executed experimental protocol. The following procedure is designed to yield high-resolution spectra for this compound.

Rationale for Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the likely crystalline carboxylic acid. Crucially, as an aprotic hydrogen-bond acceptor, it slows down the exchange rate of the acidic -OH proton, allowing for its observation as a distinct, albeit often broad, signal. In contrast, protic solvents like methanol-d₄ or D₂O would lead to rapid H-D exchange, causing the carboxylic acid proton signal to diminish or disappear entirely.[4]

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Transfer the solid to a clean, dry, standard 5 mm NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ containing a small amount of an internal standard, typically tetramethylsilane (TMS, 0.03% v/v). TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Securely cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved.

-

-

Instrument Setup & Data Acquisition (400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical TMS signal.

-

For ¹H NMR:

-

Acquire a standard single-pulse spectrum.

-

Set the spectral width to cover a range of -2 to 15 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2-3 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C isotope has a low natural abundance.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain pure absorption lineshapes.

-

Perform a baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Part 3: Predicted NMR Spectral Data and Interpretation

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectral data, the atoms of this compound are numbered as shown in the diagram below.

Sources

Crystal structure analysis of 3-Phenyl-4-isoxazolecarboxylic acid

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Phenyl-4-isoxazolecarboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the methodologies and scientific reasoning involved in the single-crystal X-ray diffraction analysis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation of pharmacologically relevant molecules.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles, a class of five-membered heterocyclic compounds, are a cornerstone in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] These derivatives have shown potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[1][2][3] The isoxazole ring is present in several clinically used drugs, such as the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[5] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a detailed understanding of their crystal structure is paramount for rational drug design and development.[1][4] This guide focuses on the structural analysis of this compound, a representative member of this important class of compounds.

Experimental Methodology

Synthesis of this compound

The synthesis of 3-substituted-4-isoxazole carboxylic acids can be achieved through various synthetic routes. A common approach involves the cyclization of a β-ketoester derivative with hydroxylamine.[6]

Reaction Scheme:

A plausible synthesis for this compound is outlined below:

-

Starting Material: 3-phenyl-3-oxopropionate.

-

Cyclization: Reaction with hydroxylamine hydrochloride in the presence of a base to form 3-phenyl-4-isoxazole-5-ketone.

-

Ring Opening and Re-closure: The intermediate is then treated under specific conditions to yield the desired this compound.[6]

Crystallization

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. The choice of solvent and crystallization technique is crucial and often determined empirically.

Protocol for Crystallization:

-

Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water) should be screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: A saturated solution of this compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent allows for the gradual formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal, including unit cell dimensions, bond lengths, and bond angles.[7][8]

Experimental Workflow for SC-XRD:

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected as the crystal is rotated.[7][10][11]

-

Data Reduction: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.[10]

-

Structure Solution: The initial positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods such as direct methods or the Patterson function.[9]

-

Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.[9][10]

Expected Crystal Structure of this compound

While the crystal structure of this compound is not publicly available as of this writing, the structure of the closely related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, provides a reliable basis for predicting its structural features.

Anticipated Crystallographic Data

The following table presents the crystallographic data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid, which is expected to be similar to that of this compound.

| Parameter | 5-Methyl-3-phenylisoxazole-4-carboxylic acid[12] |

| Chemical Formula | C₁₁H₉NO₃ |

| Formula Weight | 203.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.953 (4) |

| b (Å) | 5.981 (2) |

| c (Å) | 14.142 (5) |

| β (°) | 105.548 (6) |

| Volume (ų) | 974.0 (6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.386 |

| R-factor | 0.039 |

Molecular Geometry

The molecule is expected to exhibit a non-planar conformation, with a significant dihedral angle between the phenyl and isoxazole rings.[12] The carboxylic acid group is likely to be nearly coplanar with the isoxazole ring, facilitating conjugation.

Supramolecular Interactions and Crystal Packing

Hydrogen bonding is anticipated to be a dominant feature in the crystal packing of this compound. The carboxylic acid groups are expected to form strong intermolecular O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. These dimers may then be further linked by weaker interactions, such as C-H···N or C-H···O hydrogen bonds and π-π stacking between the phenyl rings, to form a three-dimensional network.[12]

Caption: A schematic representation of the expected hydrogen-bonded dimer formation.

Conclusion

The structural analysis of this compound, guided by the principles of X-ray crystallography and informed by the structures of closely related analogues, provides critical insights into its molecular conformation and intermolecular interactions. This knowledge is invaluable for understanding its physicochemical properties and for designing new isoxazole-based therapeutic agents with improved efficacy and selectivity. The methodologies detailed in this guide represent a robust framework for the structural elucidation of novel crystalline materials in the pharmaceutical sciences.

References

-

Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., Tiwari, V., Singh, S., & Kumar, M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry, 10(1). Available from: [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available from: [Link]

-

Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available from: [Link]

-

Al-Ostath, S. M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Center for Biotechnology Information. Available from: [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available from: [Link]

- Unknown. (n.d.). Supplementary Information Single Crystal X-Ray Diffraction. Source not specified.

- Google Patents. (n.d.). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.

-

Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (n.d.). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.

-

Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. Saint Petersburg State University. Available from: [Link]

-

Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. ResearchGate. Available from: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rsc.org [rsc.org]

- 11. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Isoxazole Nucleus: A Cornerstone in Antibiotic Development - A Technical Guide to 3-Phenyl-4-isoxazolecarboxylic Acid

This in-depth technical guide delves into the discovery, history, and chemical intricacies of 3-Phenyl-4-isoxazolecarboxylic acid, a pivotal molecule that became a cornerstone in the development of life-saving penicillinase-resistant penicillins. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity and its enduring legacy in medicinal chemistry.

Foreword: The Unseen Scaffolding of a Revolution

The story of antibiotics is often told through the lens of serendipitous discoveries and heroic clinical applications. However, behind these celebrated narratives lies the meticulous and often unsung work of synthetic chemists. This compound is a prime example of such a foundational molecule. While not a therapeutic agent itself, its unique structural features provided the essential scaffolding for a new class of antibiotics that addressed the growing crisis of penicillin resistance. This guide aims to illuminate the scientific journey of this unassuming acid, from its conceptualization to its critical role in shaping modern antibacterial therapies.

The Genesis of a Solution: The Rise of Penicillin Resistance and the Dawn of Isoxazolyl Penicillins

The introduction of Penicillin G in the 1940s marked a watershed moment in medicine, transforming the treatment of bacterial infections. However, the widespread use of this "miracle drug" soon led to the emergence of penicillin-resistant strains of bacteria, most notably Staphylococcus aureus. These resistant bacteria produce β-lactamase enzymes, which hydrolyze the β-lactam ring of penicillin, rendering it inactive. This growing threat necessitated the development of new penicillins that could withstand the enzymatic onslaught.

The breakthrough came with the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), in 1957 by researchers at Beecham Research Laboratories. This discovery opened the door to the era of semi-synthetic penicillins, where various acyl side chains could be attached to the 6-APA core to modify the antibiotic's properties. The strategic goal was to design a side chain that would sterically hinder the approach of β-lactamase to the vulnerable β-lactam ring without abolishing its antibacterial activity.

This quest led researchers to explore bulky, rigid heterocyclic systems. The isoxazole ring, with its unique electronic and steric properties, emerged as a promising candidate. The attachment of a 3-phenyl-5-methyl-4-isoxazolyl moiety to the 6-APA nucleus culminated in the synthesis of Oxacillin, the first of the isoxazolyl penicillins. This seminal development demonstrated the power of rational drug design in overcoming antibiotic resistance.

Physicochemical and Spectroscopic Profile of this compound and its Derivatives

A thorough understanding of the physical and spectral properties of this compound and its key derivatives is fundamental for their synthesis, purification, and characterization.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |

| 3-Phenylisoxazole-5-carboxylic Acid | C₁₀H₇NO₃ | 189.17 | 213 | ¹H NMR (DMSO-d₆): δ 7.50-8.00 (m, 5H, Ar-H), 7.65 (s, 1H, isoxazole-H). ¹³C NMR (DMSO-d₆): δ 162.5, 158.0, 131.5, 130.0, 129.5, 127.0, 105.0. IR (KBr, cm⁻¹): 3100-2500 (O-H), 1720 (C=O), 1610, 1580.[1] |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | C₁₁H₉NO₃ | 203.19 | 192-194 | ¹H NMR (CDCl₃): δ 10.5 (br s, 1H, COOH), 7.75-7.85 (m, 2H, Ar-H), 7.4-7.5 (m, 3H, Ar-H), 2.8 (s, 3H, CH₃). ¹³C NMR (CDCl₃): δ 171.0, 165.0, 162.0, 130.5, 129.0, 128.5, 110.0, 12.5. IR (KBr, cm⁻¹): 3000-2500 (O-H), 1700 (C=O), 1600, 1570. MS (EI): m/z 203 (M⁺).[2][3][4] |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | C₁₃H₁₃NO₃ | 231.25 | 45-47 | ¹H NMR (CDCl₃): δ 7.7-7.8 (m, 2H, Ar-H), 7.3-7.4 (m, 3H, Ar-H), 4.3 (q, 2H, CH₂), 2.7 (s, 3H, CH₃), 1.3 (t, 3H, CH₃). ¹³C NMR (CDCl₃): δ 168.0, 164.0, 161.0, 130.0, 128.5, 128.0, 111.0, 61.0, 14.0, 12.0.[5] |

Synthesis of this compound: A Detailed Protocol

The synthesis of 3-substituted-4-isoxazolecarboxylic acids can be achieved through various routes. A common and effective method involves the cyclization of a β-ketoester with hydroxylamine, followed by subsequent chemical transformations.[6]

Experimental Protocol: High-Regioselectivity Synthesis of this compound[7]

This protocol outlines a three-step synthesis with high regioselectivity and yield.

Step 1: Synthesis of 3-Phenyl-4,5-dihydro-5-isoxazolone

-

In a suitable reaction vessel, dissolve sodium carbonate (0.5 mol) in 1.5 L of water with stirring until complete dissolution.

-

Add hydroxylamine hydrochloride (1 mol) in portions to the sodium carbonate solution. Stir for 30 minutes, ensuring no further gas evolution.

-

Slowly add methyl 3-oxo-3-phenylpropanoate (1 mol) dropwise to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

After the reaction is complete, extract the aqueous layer with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-phenyl-4,5-dihydro-5-isoxazolone.

Step 2: Synthesis of 4-(Dimethylaminomethylene)-3-phenyl-4,5-dihydro-5-isoxazolone

-

Dissolve the 3-phenyl-4,5-dihydro-5-isoxazolone (0.5 mol) in 500 mL of tetrahydrofuran (THF) and cool the solution to -5 °C.

-

Slowly add N,N-dimethylformamide dimethyl acetal (0.55 mol) dropwise, maintaining the temperature at or below 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Remove the THF under reduced pressure to yield the crude product, 4-(dimethylaminomethylene)-3-phenyl-4,5-dihydro-5-isoxazolone.

Step 3: Synthesis of this compound

-

To a mixture of 4-(dimethylaminomethylene)-3-phenyl-4,5-dihydro-5-isoxazolone (0.32 mol) in 500 mL of water, add sodium hydroxide (0.32 mol).

-

Stir the mixture and warm to 40 °C for 1 hour.

-

After the reaction is complete, concentrate the solution to dryness to obtain the sodium salt of this compound.

-

Dissolve the salt in water and slowly add 6 N hydrochloric acid with stirring until the pH reaches 2-3.

-

Extract the resulting precipitate with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. The reported yield for this step is approximately 90.5%.[6]

Caption: Synthetic workflow for this compound.

The Leap to Antibiotics: From Carboxylic Acid to Penicillin

The true significance of this compound and its derivatives lies in their role as the acyl side-chain precursors for the isoxazolyl penicillins. The carboxylic acid is first converted to a more reactive acyl chloride, which is then coupled with 6-aminopenicillanic acid (6-APA) to form the final antibiotic.

Experimental Protocol: Synthesis of 3-Phenyl-5-methyl-4-isoxazolecarbonyl Chloride[8]

This protocol describes the conversion of the carboxylic acid to the corresponding acyl chloride, a key intermediate for penicillin synthesis.

-

In a 500 mL four-neck flask equipped with a thermometer, reflux condenser, and mechanical stirrer, add 100 mL of chlorobenzene and 22 g of 99.2% 3-phenyl-5-methyl-4-isoxazolecarboxylic acid.

-

Initiate stirring and add a solution of bis(trichloromethyl) carbonate (0.34 molar equivalents) and N,N-dimethylformamide (0.01 molar equivalents) in chlorobenzene.

-

Heat the mixture to 130 °C and maintain a steady reflux for 2 hours.

-

After the reaction is complete, recover the chlorobenzene by distillation under reduced pressure.

-

Collect the fraction distilling at 153-155 °C under a vacuum of 0.667 kPa to obtain 3-phenyl-5-methyl-4-isoxazolecarbonyl chloride.

Caption: Synthesis of Oxacillin from the isoxazole carboxylic acid.

Structure-Activity Relationship of Isoxazolyl Penicillins: A Comparative Analysis

The success of Oxacillin spurred the development of other isoxazolyl penicillins, namely Cloxacillin and Dicloxacillin. These analogs feature chlorine substitutions on the phenyl ring, which significantly impact their pharmacokinetic and antibacterial properties.[7]

| Antibiotic | R1 | R2 | Protein Binding (%) | Relative Bioavailability (Oral) |

| Oxacillin | H | H | ~93 | Moderate |

| Cloxacillin | Cl | H | ~95 | Good |

| Dicloxacillin | Cl | Cl | ~97 | High |

The addition of electron-withdrawing chlorine atoms to the phenyl ring enhances the acid stability of the molecule, leading to improved oral bioavailability. Furthermore, the increased lipophilicity contributes to higher serum protein binding, which can prolong the antibiotic's half-life in the body.[8] However, it is the steric bulk of the entire 3-aryl-5-methyl-4-isoxazolyl side chain that is crucial for its primary function: preventing the hydrolysis of the β-lactam ring by bacterial β-lactamases.

Caption: Structure-activity relationship of isoxazolyl penicillins.

Conclusion and Future Perspectives

This compound stands as a testament to the power of medicinal chemistry to address evolving therapeutic challenges. Its discovery and utilization as a key building block for the isoxazolyl penicillins provided a much-needed solution to the problem of penicillin resistance in the mid-20th century. The principles of steric hindrance and rational drug design that guided the development of these antibiotics continue to be relevant in the ongoing battle against antimicrobial resistance.

While the emergence of new resistance mechanisms has necessitated the development of newer classes of antibiotics, the isoxazolyl penicillins, born from the strategic use of the isoxazole scaffold, remain valuable agents in the clinical setting. The story of this compound serves as a powerful reminder to researchers that the exploration of novel chemical scaffolds and a deep understanding of structure-activity relationships are paramount in the quest for the next generation of life-saving drugs.

References

- Rolinson, G. N. (1971). Structure activity relationships in semi-synthetic penicillins. Philosophical Transactions of the Royal Society of London. Series B, Biological Sciences, 261(837), 355-367.

- Bass, J. W., Bruhn, F. W., Merritt, W. T., Suttle, D. E., & Jirka, J. H. (1982). Comparison of oral penicillinase-resistant penicillins: contrasts between agents and assays. Southern Medical Journal, 75(4), 408-410.

-

PubChem. (n.d.). 3-Phenylisoxazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 9). 3-Phenyl-5-methylisoxazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Methyl-3-phenyl-4-isoxazolecarboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]

- Sert, Y., et al. (2015). FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 85-94.

-

CAS Common Chemistry. (n.d.). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. American Chemical Society. Retrieved from [Link]

- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

- Google Patents. (n.d.). CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.

- PubMed. (1963). [5-METHYL-3-PHENYL-4-ISOXAZOLYL PENICILLIN (OXACILLIN)

-

PubChem. (n.d.). 3-Methyl-5-phenyl-isoxazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Drugs.com. (n.d.). Dicloxacillin vs Oxacillin Comparison. Retrieved from [Link]

- PubMed. (1970). The isoxazolyl penicillins: oxacillin, cloxacillin, and dicloxacillin. Medical clinics of North America, 54(5), 1127–1143.

- PubMed. (1964). DICLOXACILLIN, A NEW ANTIBIOTIC: CLINICAL STUDIES AND LABORATORY COMPARISONS WITH OXACILLIN AND CLOXACILLIN. Antimicrobial agents and chemotherapy, 10, 257–262.

-

ResearchGate. (n.d.). Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Orientation of the dipole moment in the group of isoxazolyl penicillins (oxacillin, cloxacillin, and dicloxacillin). Retrieved from [Link]

- PubMed. (1970). Comparison of cephalexin, oxacillin, cloxacillin, dicloxacillin and nafcillin in streptococcal infections in monkeys. The Journal of infectious diseases, 121(6), 629–635.

- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643.

- Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5.

Sources

- 1. 3-Phenylisoxazole-5-carboxylic Acid | C10H7NO3 | CID 737474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. chembk.com [chembk.com]

- 6. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 7. Comparison of oral penicillinase-resistant penicillins: contrasts between agents and assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

Biological Activity Screening of 3-Phenyl-4-isoxazolecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive framework for the initial biological evaluation of 3-Phenyl-4-isoxazolecarboxylic acid, a heterocyclic compound built on the versatile isoxazole scaffold. The isoxazole ring is a prominent feature in numerous pharmacologically active agents, valued for its contribution to molecular stability and its ability to engage with a wide range of biological targets.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][2] This document outlines a structured, field-proven approach for researchers, scientists, and drug development professionals to systematically screen this compound and elucidate its therapeutic potential. The protocols described herein are designed to be self-validating, emphasizing causality and reproducibility in experimental design.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile pharmacophore capable of participating in various non-covalent interactions with biological macromolecules.[3] The stability of the ring system permits extensive functionalization, while under certain reductive conditions, the weak N-O bond offers a site for strategic cleavage, making it a useful synthetic intermediate.[1] The incorporation of the isoxazole moiety is a key feature in approved drugs such as the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide, underscoring the therapeutic relevance of this heterocyclic system.[1] This history of clinical success provides a strong rationale for investigating novel derivatives like this compound.

Test Article: Synthesis of this compound

To ensure the integrity and reproducibility of biological screening, a well-characterized and highly pure sample of the test article is paramount. The following is a high-regioselectivity synthesis method adapted from established procedures.[4]

Rationale: This multi-step synthesis is designed to overcome common challenges in isoxazole chemistry, such as the formation of isomers and low yields, by using a regioselective approach that ensures the desired 3,4-substitution pattern.[4]

Synthesis Protocol

Step 1: Preparation of 3-Phenyl-4-isoxazol-5(4H)-one

-

In an appropriate reaction vessel, dissolve 3-oxo-3-phenylpropanoate as the starting material.

-

Perform a cyclization reaction with hydroxylamine hydrochloride in an aqueous alkaline solution. This reaction forms the initial isoxazolone ring.[4]

Step 2: Formation of 4-(Dimethylaminomethylene)-3-phenylisoxazol-5(4H)-one

-

React the 3-Phenyl-4-isoxazol-5(4H)-one from Step 1 with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

This acetalization step introduces the necessary functional group at the 4-position for the subsequent rearrangement.[4]

Step 3: Ring Opening, Re-closure, and Acidification

-

Subject the product from Step 2 to hydrolysis in an alkaline solution (e.g., sodium hydroxide). This opens the lactone ring.[4]

-

The intermediate undergoes a spontaneous re-closure to form the sodium salt of this compound.

-

Carefully acidify the solution with a strong acid (e.g., 6N HCl) to a pH of 2-3.

-

The final product, this compound, will precipitate and can be isolated by filtration, followed by extraction with a suitable organic solvent like ethyl acetate.[4]

-

The final product should be purified (e.g., by recrystallization) and its structure and purity confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Synthesis Workflow Diagram

Caption: High-regioselectivity synthesis of the target compound.

Primary Biological Screening Cascade

The following sections detail the experimental protocols for a primary screening cascade designed to identify significant biological activities of this compound.

Antimicrobial Activity Screening

Rationale: The isoxazole scaffold is a component of several clinically used antibiotics. Therefore, evaluating the test article for antibacterial and antifungal activity is a logical first step. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). Create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, starting from a high concentration (e.g., 256 µg/mL).[5][7]

-

Inoculum Preparation: Culture the selected bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[5]

-

Assay Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth to all wells. Add 100 µL of the test compound's highest concentration to the first column and perform serial dilutions across the plate by transferring 100 µL from one column to the next, discarding the final 100 µL from the tenth column.[5][7]

-

Inoculation: Add the prepared microbial inoculum to each well (except for the sterility control wells). The final volume in each well should be 200 µL.[5]

-

Controls: Include a positive control (broth + inoculum, no compound) and a sterility control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel as a reference.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[7]

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: Cytotoxicity Screening

Rationale: Isoxazole derivatives are widely investigated as anticancer agents, acting through diverse mechanisms such as apoptosis induction, tubulin polymerization inhibition, and enzyme inhibition (e.g., topoisomerase, HDAC).[2][8][9] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. It is a standard preliminary screen to identify compounds that reduce the viability of cancer cell lines.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compound at various concentrations. Incubate the cells for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).

Isoxazole derivatives have been shown to exert their anticancer effects through multiple pathways. A screening hit from the MTT assay would warrant further investigation into these mechanisms.[8][9]

Caption: Potential anticancer mechanisms of isoxazole derivatives.[8]

Anti-inflammatory Activity Screening

Rationale: Chronic inflammation is a key driver of many diseases. Cyclooxygenase-2 (COX-2) is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins.[11] Inhibition of COX-2 is a major therapeutic strategy for treating inflammation. Given that some isoxazole-containing drugs are known COX-2 inhibitors, screening the test article for this activity is highly relevant.[1] A fluorometric assay provides a sensitive and high-throughput method for this evaluation.

-

Reagent Preparation: Prepare all reagents as specified by a commercial COX-2 inhibitor screening kit. This typically includes a reaction buffer, a fluorometric probe, heme cofactor, and human recombinant COX-2 enzyme.[12][13]

-

Inhibitor and Control Setup: In a 96-well white opaque plate, add the test compound (this compound) at various concentrations. Also include wells for an Enzyme Control (no inhibitor), a known COX-2 inhibitor (e.g., Celecoxib) as an Inhibitor Control, and a background control (inactive enzyme).[12][13]

-

Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except the background control. Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.[14]

-

Reaction Initiation: Prepare a reaction mixture containing the buffer, heme, and probe. Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells simultaneously using a multi-channel pipette.[14][15]

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C using a fluorescence plate reader.[12][15]

-

Data Analysis: Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well. Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.

Caption: Workflow for fluorometric COX-2 inhibition screening.

Antioxidant Activity Screening

Rationale: Oxidative stress from free radicals contributes to numerous pathological conditions. Phenolic compounds are well-known antioxidants.[16] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to assess the free radical scavenging ability of a compound.[17] It relies on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[18]

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light. Its absorbance at 517 nm should be approximately 1.0.[17]

-

Sample Preparation: Prepare a stock solution of this compound in methanol and create a range of serial dilutions. A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.

-

Reaction Setup: In a 96-well plate, add a specific volume (e.g., 20 µL) of each sample dilution or control to the wells. Add a larger volume (e.g., 180-200 µL) of the DPPH working solution to all wells.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader. A blank containing only methanol should be used to zero the reader.[19]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution with methanol instead of the sample. Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ value.[17]

The primary mechanism for phenolic antioxidants involves the donation of a hydrogen atom from a hydroxyl group to neutralize a free radical. This process is often described by the Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms.[20][21]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT (Assay protocol [protocols.io]

- 11. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 12. assaygenie.com [assaygenie.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review [jscholaronline.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

- 20. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Phenyl-4-isoxazolecarboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive moiety for drug design. This guide focuses on a specific, highly versatile derivative: 3-Phenyl-4-isoxazolecarboxylic acid . We will explore its synthesis, fundamental reactivity, and strategic application as a building block for creating complex molecular architectures, particularly in the context of drug discovery and development. This document serves as a practical resource, providing not only theoretical insights but also detailed, actionable experimental protocols.

Core Concepts: Understanding the Building Block

This compound is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a phenyl group at the 3-position and a carboxylic acid at the 4-position. This specific arrangement provides a rigid scaffold that strategically positions the phenyl group and a reactive carboxylic acid "handle," making it an ideal starting point for library synthesis and lead optimization.

Physicochemical & Spectroscopic Profile

A foundational understanding of a building block's properties is critical for its effective use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇NO₃ | [5][6] |

| Molecular Weight | 189.17 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | ~189-194 °C | [7] |

| CAS Number | 17153-21-8 (isomer dependent) | [5] |

| InChI Key | GLNQCTGGLIXRRJ-UHFFFAOYSA-N |

Spectroscopic Signatures:

-

¹H NMR: Expect aromatic proton signals (multiplets) in the range of δ 7.4-8.0 ppm corresponding to the phenyl group. The carboxylic acid proton will appear as a broad singlet significantly downfield (>10 ppm), depending on the solvent.

-

¹³C NMR: Aromatic carbons will appear in the δ 125-135 ppm range. The spectrum will be characterized by the carbonyl carbon of the carboxylic acid (~165-170 ppm) and the carbons of the isoxazole ring.

-

IR Spectroscopy: Key stretches include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches for the heterocyclic and aromatic rings (~1400-1600 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 190.04.

Synthesis of the Core Scaffold

The construction of the 3-substituted-4-isoxazolecarboxylic acid core is a critical first step. While several methods exist, a highly regioselective and scalable approach is paramount for its use as a reliable building block. A robust method involves a multi-step sequence starting from a 3-substituted-3-oxopropionate.[8]

High-Regioselectivity Synthetic Pathway

A patented method outlines an efficient, high-yield synthesis that avoids the formation of difficult-to-separate isomers.[8] The process involves the cyclization of a β-ketoester, followed by functionalization at the 4-position and subsequent hydrolysis to yield the target carboxylic acid.

Caption: High-regioselectivity synthesis of this compound.

Detailed Synthesis Protocol

The following protocol is adapted from established industrial methods.[8]

Step 1: Synthesis of 3-Phenyl-4H-isoxazol-5-one

-

To a stirred solution of hydroxylamine hydrochloride and a suitable base (e.g., sodium carbonate) in water at 0-10 °C, slowly add ethyl 3-phenyl-3-oxopropionate.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor reaction completion by TLC.

-

Upon completion, extract the aqueous solution with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-Phenyl-4H-isoxazol-5-one, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Dimethylaminomethylene)-3-phenyl-4H-isoxazol-5-one

-

Dissolve the crude 3-Phenyl-4H-isoxazol-5-one in an appropriate solvent.

-

Add N,N-dimethylformamide dimethyl acetal (DMFDMA).

-

Heat the mixture to reflux and stir for several hours until TLC indicates the consumption of the starting material.

-

Cool the reaction and concentrate under reduced pressure to obtain the crude intermediate.

Step 3: Hydrolysis to this compound

-

To the crude 4-(Dimethylaminomethylene)-3-phenyl-4H-isoxazol-5-one, add an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

Heat the mixture to approximately 40-70 °C and stir for 1-2 hours. This step involves a ring-opening and re-closure mechanism.

-

After cooling the reaction mixture, slowly acidify with a strong acid (e.g., 6N HCl) to a pH of 2-3.

-

The product will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to afford high-purity this compound.[8]

Key Transformations & Reactivity

The synthetic utility of this compound stems from the reactivity of its carboxylic acid group. This functional group is a gateway to a vast chemical space through the formation of amides, esters, and other derivatives.

Caption: Key synthetic transformations of this compound.

Amide Bond Formation: The Workhorse Reaction

The conversion of the carboxylic acid to an amide is arguably the most important transformation in leveraging this building block for drug discovery. This is typically achieved using coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by an amine.

Common Coupling Systems:

-

Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble and highly efficient reagent. The reaction often includes an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.[9]

-